molecular formula C23H27N3O3 B12917414 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one CAS No. 39809-23-9

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one

Cat. No.: B12917414
CAS No.: 39809-23-9
M. Wt: 393.5 g/mol
InChI Key: IHOPTXNWMWCHGG-UHFFFAOYSA-N
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Description

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1H)-one is a pyrimidin-2-one derivative characterized by a substituted butyl chain bearing dual benzyloxy groups. The pyrimidinone core, a common pharmacophore in medicinal chemistry, is modified with an amino group at the 4-position, which may facilitate hydrogen bonding interactions in biological targets.

Properties

CAS No.

39809-23-9

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

4-amino-1-[4-phenylmethoxy-3-(phenylmethoxymethyl)butyl]pyrimidin-2-one

InChI

InChI=1S/C23H27N3O3/c24-22-12-14-26(23(27)25-22)13-11-21(17-28-15-19-7-3-1-4-8-19)18-29-16-20-9-5-2-6-10-20/h1-10,12,14,21H,11,13,15-18H2,(H2,24,25,27)

InChI Key

IHOPTXNWMWCHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCN2C=CC(=NC2=O)N)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions, where benzyl alcohols react with halogenated intermediates.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups typically yields benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Pyrimidine Derivatives with Substituted Alkyl Chains

  • N4-(4-Benzyloxy-3-benzyloxymethyl-butyl)-6-chloro-pyrimidine-2,4-diamine (): Core Structure: Pyrimidine-2,4-diamine vs. pyrimidin-2-one. Substituents: Chloro group at position 6 vs. amino group at position 3. SAR Implications: The chloro substituent may reduce solubility but increase electrophilicity, whereas the amino group in the target compound could enhance hydrogen-bonding capacity .

B. Pyrrol-2-one Derivatives ():

  • Compound 20 : 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.
  • Compound 21: 5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.
  • Key Differences: Core Heterocycle: Pyrrol-2-one vs. pyrimidin-2-one. Substituents: Hydroxy and benzoyl groups in pyrrol-2-ones vs. benzyloxy and amino groups in the target. Synthetic Yields: Pyrrol-2-one derivatives (e.g., 62% yield for Compound 20) suggest efficient synthesis compared to the benzyloxy-functionalized pyrimidinones, where steric hindrance from dual benzyl groups might complicate reactions .

C. Pyrido[1,2-a]pyrimidin-4-one Derivatives ():

  • Examples : 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,3-a]pyrimidin-4-one.
  • Structural Contrast : The fused pyrido-pyrimidine system introduces planar rigidity absent in the target compound. Piperazine substituents may improve water solubility compared to benzyloxy groups .

Biological Activity

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1H)-one, also known by its CAS number 39809-23-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O3. Its structure features a pyrimidine ring substituted with amino and benzyloxy groups, which play crucial roles in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the benzyloxy groups enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses and signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrimidine class. For instance, derivatives have shown significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2315.0Apoptosis induction
Similar Pyrimidine DerivativeHepG28.0Cell cycle arrest

These findings suggest that the compound could be developed as a potential anticancer agent based on its ability to disrupt cellular processes critical for tumor growth.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by compounds structurally related to this compound. Research indicates that such compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Case Studies

  • In Vivo Studies : In animal models, administration of related pyrimidine compounds has demonstrated reduced tumor size and improved survival rates in mice bearing xenograft tumors.
  • Clinical Relevance : Preliminary clinical trials have suggested that compounds with similar structures may enhance the efficacy of existing chemotherapy regimens by sensitizing cancer cells to treatment.

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